molecular formula C10H10N2O B14271589 5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one CAS No. 149155-04-4

5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one

Cat. No.: B14271589
CAS No.: 149155-04-4
M. Wt: 174.20 g/mol
InChI Key: VTKUGPIANISZIS-UHFFFAOYSA-N
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Description

5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethenyl group: This step might involve the use of reagents like vinyl halides or vinyl boronic acids under palladium-catalyzed coupling conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions might convert the ethenyl group to an ethyl group.

    Substitution: Various substitution reactions can occur, especially at the ethenyl group or the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reducing agents: Like hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution reagents: Halides, organometallic reagents, etc.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield epoxides, while reduction could yield saturated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Research might explore its potential as an active pharmaceutical ingredient.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridine: A parent compound with similar structural features.

    3,4-Dihydro-2,7-naphthyridin-1(2H)-one: A compound lacking the ethenyl group.

Properties

CAS No.

149155-04-4

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-ethenyl-3,4-dihydro-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C10H10N2O/c1-2-7-5-11-6-9-8(7)3-4-12-10(9)13/h2,5-6H,1,3-4H2,(H,12,13)

InChI Key

VTKUGPIANISZIS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=CC2=C1CCNC2=O

Origin of Product

United States

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